molecular formula C15H19NO6 B4190079 1,4-DIMETHYL 2-(3-ETHOXYPROPANAMIDO)BENZENE-1,4-DICARBOXYLATE

1,4-DIMETHYL 2-(3-ETHOXYPROPANAMIDO)BENZENE-1,4-DICARBOXYLATE

Cat. No.: B4190079
M. Wt: 309.31 g/mol
InChI Key: MFLIBCDLEGKXSG-UHFFFAOYSA-N
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Description

Dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate is an organic compound with the molecular formula C₁₅H₁₉NO₆ It is a derivative of terephthalic acid and is characterized by the presence of an ethoxypropanoyl group attached to the amino group on the terephthalate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(3-ETHOXYPROPANAMIDO)BENZENE-1,4-DICARBOXYLATE typically involves the esterification of terephthalic acid with methanol to form dimethyl terephthalate. This intermediate is then reacted with 3-ethoxypropanoic acid and an appropriate amine under controlled conditions to yield the desired compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and purification steps to ensure high yield and purity of the final product. Advanced techniques such as distillation and crystallization are employed to remove impurities and isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxypropanoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted terephthalates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(3-ETHOXYPROPANAMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: A simpler ester of terephthalic acid without the ethoxypropanoyl group.

    Dimethyl 2-aminoterephthalate: Similar structure but lacks the ethoxypropanoyl group.

Uniqueness

Dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate is unique due to the presence of the ethoxypropanoyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

dimethyl 2-(3-ethoxypropanoylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-4-22-8-7-13(17)16-12-9-10(14(18)20-2)5-6-11(12)15(19)21-3/h5-6,9H,4,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLIBCDLEGKXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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